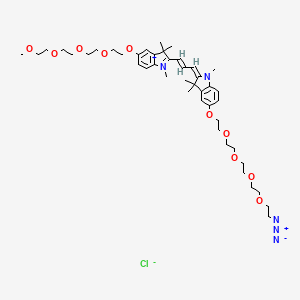

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3

Description

Properties

Molecular Formula |

C44H66ClN5O10 |

|---|---|

Molecular Weight |

860.5 g/mol |

IUPAC Name |

2-[(E,3E)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium chloride |

InChI |

InChI=1S/C44H66N5O10.ClH/c1-43(2)37-33-35(58-31-29-56-27-25-54-22-21-52-18-17-50-7)11-13-39(37)48(5)41(43)9-8-10-42-44(3,4)38-34-36(12-14-40(38)49(42)6)59-32-30-57-28-26-55-24-23-53-20-19-51-16-15-46-47-45;/h8-14,33-34H,15-32H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

FHRNKBLFTPHSBL-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 for Advanced Bioconjugation

Introduction

In the rapidly evolving fields of chemical biology, drug development, and molecular imaging, the demand for precise and versatile molecular tools is paramount. The N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 molecule represents a sophisticated class of heterobifunctional fluorescent probes designed for high-efficiency bioconjugation. This guide provides an in-depth examination of its molecular architecture, the underlying chemical principles of its application, detailed experimental protocols, and key considerations for its use in research settings. This molecule uniquely combines the bright and photostable fluorescence of the Cyanine3 (Cy3) dye with the power of bioorthogonal "click chemistry" via an azide handle, all while incorporating polyethylene glycol (PEG) linkers to enhance solubility and biocompatibility.[1][2][3][4] It is particularly valuable for researchers seeking to covalently label alkyne-modified biomolecules—such as proteins, nucleic acids, or small-molecule drug candidates—for visualization and tracking.

Section 1: Molecular Architecture and Physicochemical Properties

The efficacy of this compound stems from its modular design, where each component serves a distinct and critical function.

-

Cy3 Fluorescent Core: Cyanine3 (Cy3) is a well-characterized orange-fluorescent dye known for its high quantum yield and good photostability, making it an excellent choice for fluorescence microscopy and other detection methods.[5][6] Its spectral properties are well-suited for standard filter sets.

-

Azide (N₃) Reactive Group: The terminal azide group is the molecule's bioorthogonal "warhead." It facilitates highly specific and efficient covalent bond formation with alkyne-containing molecules through a reaction known as the Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry".[2][7]

-

Dual PEG4 Linkers: The molecule features two tetra(ethylene glycol) (PEG4) arms.[8][9]

-

The azide-PEG4 arm serves as a flexible, hydrophilic spacer that connects the azide group to the Cy3 core. This linker minimizes steric hindrance and improves the accessibility of the azide for reaction.[3][9]

-

The methoxy-PEG4 (m-PEG4) arm is an inert, passivating chain. Its primary role is to enhance the overall aqueous solubility of the molecule, prevent aggregation, and reduce non-specific binding of the dye to surfaces or other biomolecules—a critical factor for achieving high signal-to-noise ratios in imaging experiments.[1][3]

-

-

N-methyl-N'-methyl Linkage: These groups denote the specific attachment points of the PEG chains to the nitrogen atoms within the Cy3 dye's core structure, ensuring a stable and well-defined molecular architecture.

The amalgamation of these components results in a water-soluble, highly specific, and brightly fluorescent probe optimized for modern bioconjugation challenges.

Table 1: Physicochemical Properties of Azide-PEG4-Cy3 Probes

| Property | Typical Value | Significance in Application |

| Excitation Maximum (λex) | ~550-555 nm | Aligns with common laser lines (e.g., 532 nm, 561 nm) for efficient excitation.[2][5][6] |

| Emission Maximum (λem) | ~570-575 nm | Provides a bright orange-red signal detectable with standard Cy3 filter sets.[2][5][6] |

| Molar Extinction Coefficient | ≥ 150,000 M⁻¹cm⁻¹ | High value indicates strong light absorption, contributing to the probe's overall brightness.[10] |

| Quantum Yield (Φ) | ~0.20 - 0.24 | Represents a good efficiency of converting absorbed light into emitted fluorescence.[10] |

| Reactive Group | Azide (-N₃) | Enables covalent labeling of alkyne-modified targets via click chemistry.[2][7] |

| Solubility | High in Aqueous Buffers | PEG linkers ensure good solubility, preventing aggregation and simplifying handling.[2][11] |

Section 2: Mechanism of Action - The Power of Click Chemistry

The core utility of this probe lies in its azide group, which enables its participation in one of two powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC is the most common form of click chemistry, prized for its speed, efficiency, and specificity.[12][][14] The reaction joins a terminal alkyne and an azide to form a highly stable triazole linkage.

-

Causality of Components: The reaction is not spontaneous and requires a copper(I) catalyst.[14] In practice, this is generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[15] A chelating ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) ion, prevent its oxidation, and protect the target biomolecule from potential oxidative damage.[15] The mechanism involves the copper coordinating to the alkyne, which activates it for nucleophilic attack by the azide, leading to the rapid formation of the 1,4-disubstituted triazole product.[][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For applications within living cells or where copper cytotoxicity is a concern, SPAAC provides a metal-free alternative.[][18]

-

Mechanism: SPAAC utilizes a cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[18][19][20] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction with an azide spontaneously, without any catalyst.[][19] This makes SPAAC an ideal tool for in vivo labeling.[18] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved SPAAC kinetics.[19][21][22]

The choice between CuAAC and SPAAC is a critical experimental decision based on the biological system and the tolerance for copper. CuAAC is often preferred for in vitro conjugations due to its faster reaction rates.[22]

Caption: CuAAC labeling workflow for conjugating an alkyne-protein with Azide-PEG4-Cy3.

Section 3: Experimental Protocol - Labeling of an Alkyne-Modified Protein

This protocol provides a robust, self-validating system for labeling an alkyne-modified protein using CuAAC. The steps are designed to ensure high efficiency while maintaining protein integrity.

Materials:

-

Alkyne-modified protein of interest (1-5 mg/mL in a phosphate or Tris-based buffer, pH 7.2-7.8)

-

This compound (prepare a 10 mM stock in anhydrous DMSO)

-

Copper(II) Sulfate (CuSO₄) (prepare a 20 mM stock in deionized water)[23]

-

THPTA ligand (prepare a 100 mM stock in deionized water)[23]

-

Sodium Ascorbate (prepare a 300 mM stock in deionized water immediately before use, as it is prone to oxidation)[15][23]

-

Purification column (e.g., size-exclusion chromatography (SEC) desalting column)

Protocol Steps:

-

Protein Preparation:

-

Ensure the protein sample is in an amine-free buffer (like PBS or HEPES) and free of chelating agents like EDTA, which can interfere with the copper catalyst.

-

Rationale: Buffer composition is critical for catalyst activity and protein stability.

-

-

Reaction Assembly (for a 200 µL final volume):

-

In a microcentrifuge tube, combine the following in order, mixing gently after each addition:

-

100 µL of protein solution (e.g., at 2 mg/mL)

-

X µL of 10 mM Azide-PEG4-Cy3 stock (aim for a 10-20 fold molar excess of dye over protein).

-

10 µL of 100 mM THPTA solution (final concentration ~5 mM).

-

10 µL of 20 mM CuSO₄ solution (final concentration ~1 mM).

-

-

Rationale: A molar excess of the dye drives the reaction to completion.[15] The ligand is added before the copper to pre-form the complex, which enhances catalytic efficiency and protects the protein.[15]

-

-

Initiation and Incubation:

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction (final concentration ~15 mM).[23]

-

Protect the reaction from light and incubate at room temperature for 1-2 hours. Gentle mixing can improve efficiency.

-

Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) state, starting the catalytic cycle.[15] Protecting the reaction from light is crucial to prevent photobleaching of the Cy3 dye.[5]

-

-

Purification:

-

Stop the reaction by removing the catalyst and unreacted dye. The most common method is SEC (e.g., a PD-10 or Zeba™ Spin Desalting Column).

-

Equilibrate the column with your desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the high-molecular-weight labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained longer.

-

Rationale: Purification is essential to remove components that could interfere with downstream applications and to ensure accurate characterization.

-

-

Characterization (Self-Validation):

-

Degree of Labeling (DOL): The DOL (moles of dye per mole of protein) can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~552 nm (for Cy3).

-

Purity Assessment: Analyze the purified conjugate using SDS-PAGE. The labeled protein should show a distinct fluorescent band under a gel imager, confirming covalent attachment. The mobility may be slightly shifted compared to the unlabeled protein.

-

Rationale: These characterization steps validate the success of the conjugation, providing quantitative data on labeling efficiency and confirming the integrity of the final product.

-

Section 4: Applications and Field-Proven Insights

The versatility of this probe enables a wide array of applications:

-

Fluorescence Microscopy: Track the localization and trafficking of labeled proteins or drugs within living or fixed cells.

-

Flow Cytometry: Quantify cell populations that have taken up or express a labeled biomolecule.

-

PROTAC Development: This specific linker structure is also used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can connect a target-binding ligand to an E3 ligase ligand.[2][7]

-

In Vitro Assays: Develop fluorescence-based binding assays or activity probes.

Expert Considerations:

-

Optimizing DOL: For many applications, a DOL of 1-3 is ideal. Over-labeling can lead to fluorescence quenching and protein precipitation.[15][24] It is often necessary to titrate the molar excess of the dye to achieve the desired DOL for your specific protein.

-

Photostability: While Cy3 has good photostability, intense or prolonged laser exposure can still lead to photobleaching.[10][25] Use appropriate anti-fade mounting media for microscopy and minimize light exposure where possible.

-

Alternative Chemistries: If your biomolecule of interest cannot be modified with an alkyne, remember that a vast ecosystem of bifunctional linkers exists.[4] Alternative Cy3 probes with maleimide (for thiols) or NHS ester (for amines) functionalities are widely available.

References

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(35), 8101-8104. Available at: [Link]

-

Heemstra, J. M., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 29(10), 3295-3300. Available at: [Link]

-

Wang, L., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 40(10), 3141-3158. Available at: [Link]

-

Structure and properties of CY3 - Technical Information. Yusi Medicine. (2025). Available at: [Link]

-

Singh, D., et al. (2018). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. Available at: [Link]

-

Rios, L. A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 829-839. Available at: [Link]

-

Vankayalapati, H., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry, 11(12), 1941-1946. Available at: [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]

-

Lakowicz, J. R., et al. (2003). Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. Journal of Fluorescence, 13(1), 5-11. Available at: [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

-

Aznarez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1994-2007. Available at: [Link]

-

Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(10), 1629. Available at: [Link]

-

Archipowa, N., et al. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. The Journal of Physical Chemistry B, 127(31), 6899-6909. Available at: [Link]

-

Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Cyan Dye. Available at: [Link]

-

N'-(azide-PEG4)-Cy3. Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Available at: [Link]

-

BCN-PEG4-Cyanine3 (exo). AxisPharm. Available at: [Link]

-

N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet. DC Chemicals. Available at: [Link]

-

Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 CAS#: 2107273-38-9 [amp.chemicalbook.com]

- 3. purepeg.com [purepeg.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 10. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(m-PEG4)-N'-(azide-PEG4)-Cy3-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 12. Click Chemistry [organic-chemistry.org]

- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. BCN-PEG4-Cyanine3 (exo) | AxisPharm [axispharm.com]

- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. vectorlabs.com [vectorlabs.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. arxiv.org [arxiv.org]

An In-Depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3, a sophisticated fluorescent probe designed for advanced bioconjugation applications. We will explore its molecular architecture, the principles of bioorthogonal "click chemistry" that it leverages, detailed experimental protocols for its use, and the critical insights necessary for successful experimental design and data interpretation.

Introduction: Deconstructing a Multifunctional Probe

This compound is a highly specialized, heterobifunctional molecule engineered for the precise fluorescent labeling of biomolecules.[1] Its name, while complex, systematically describes its constituent parts, each chosen to impart specific, advantageous properties for modern biological research. At its core, this molecule is a fluorescent dye equipped with a bioorthogonal reactive group, solubilizing linkers, and modifications to enhance its performance.

The structure consists of:

-

A Cyanine 3 (Cy3) Core: A bright and photostable fluorophore that serves as the reporter element.[2][3][4]

-

An Azide (N₃) Functional Group: The reactive handle that enables covalent attachment to alkyne-modified targets via "click chemistry".[1][5]

-

Dual Polyethylene Glycol (PEG) Linkers: Two distinct PEG4 chains enhance aqueous solubility, reduce non-specific binding, and provide spatial separation between the dye and the target biomolecule.[6][7][8]

-

Specific Modifications (N-methyl, m-PEG): N-methylation on the Cy3 core can fine-tune its photophysical properties, while the methoxy-capping on one PEG linker renders it inert, ensuring that only the azide-PEG linker participates in conjugation.

This combination of features makes the molecule an exemplary tool for applications requiring high specificity and sensitivity, such as fluorescence microscopy, flow cytometry, and the development of targeted therapeutic and diagnostic agents.[4]

Core Components and Physicochemical Properties

Understanding the function of each component is critical to leveraging the full potential of this probe. The rational design of its architecture directly addresses common challenges in bioconjugation, such as solubility, stability, and reaction specificity.

The Cy3 Fluorophore

Cyanine 3 (Cy3) is a member of the cyanine dye family, renowned for its use in biological imaging.[2][4] Its popularity stems from a combination of high fluorescence quantum yield, strong photostability, and a spectral profile that is well-suited for common laser lines and filter sets.[2][3][4]

The PEG Linkers: Spacing and Solubility

The inclusion of two hydrophilic PEG4 linkers is a key design feature.[9] PEGylation is a widely adopted strategy in bioconjugation to improve the pharmacological and experimental properties of molecules.[6] Key advantages include:

-

Enhanced Aqueous Solubility: The hydrophilic nature of PEG overcomes the inherent hydrophobicity of the Cy3 dye, ensuring solubility in physiological buffers.[9]

-

Reduced Non-Specific Binding: PEG chains can create a hydration shell that masks the probe from unintended interactions with proteins and cell membranes.

-

Steric Optimization: The linkers provide a flexible spacer, minimizing the risk of the bulky Cy3 dye interfering with the biological activity of the labeled molecule.

The Azide Group: The Gateway to Click Chemistry

The terminal azide group is the linchpin of this probe's utility. Azides are exceptionally stable and are bioorthogonal, meaning they do not react with native functional groups found in biological systems.[6][7] This inertness ensures that the probe will only react with its intended partner: an alkyne. This highly specific azide-alkyne ligation is the cornerstone of "click chemistry".[10][11]

Data Presentation: Physicochemical and Spectral Properties

| Property | Value | Significance |

| Excitation Maximum (λex) | ~550 - 555 nm[2][3][4][12] | Optimal wavelength for exciting the fluorophore. Compatible with common 532 nm or 561 nm laser lines. |

| Emission Maximum (λem) | ~570 nm[2][3][4] | Wavelength of maximum fluorescence intensity. Falls within the yellow-orange region of the spectrum. |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[13] | A measure of how strongly the dye absorbs light, indicating its brightness. |

| Quantum Yield | ~0.15[13] | The efficiency of converting absorbed light into emitted fluorescence. |

| Reactive Group | Azide (N₃) | Enables highly specific covalent bond formation with alkyne-containing molecules via click chemistry.[1] |

| Solubility | High in aqueous media | The hydrophilic PEG spacers ensure good solubility in physiological buffers, preventing aggregation.[9] |

Mechanism of Action: Bioorthogonal Ligation via Click Chemistry

The core utility of this compound is its ability to participate in click chemistry reactions. This suite of reactions provides a method for rapidly and reliably joining molecular building blocks with high specificity and yield.[14] The two primary forms of click chemistry relevant to this probe are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most common form of click chemistry, involving the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted triazole ring.[10][][16]

Causality Behind the Mechanism:

-

Catalyst Activation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10]

-

Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne, increasing the acidity of its terminal proton and facilitating the formation of a copper-acetylide intermediate.[17][18]

-

Cycloaddition: The copper-acetylide complex then reacts with the azide group of the Cy3 probe. This coordination brings the reactants into proximity and lowers the activation energy, driving the formation of a six-membered copper-containing ring intermediate.[][18]

-

Triazole Formation: This intermediate rapidly rearranges and, upon protonation, releases the stable triazole product, regenerating the catalyst.[]

The reaction is highly efficient, proceeds readily in aqueous buffers, and is tolerant of a wide range of other functional groups, making it ideal for labeling complex biomolecules.[10][14]

CuAAC reaction workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a catalyst-free alternative.[19][] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

Causality Behind the Mechanism: The driving force for SPAAC is the high ring strain of the cyclooctyne.[21][22] This stored energy significantly lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[19][22] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[19][23] This bioorthogonality makes SPAAC an invaluable tool for labeling molecules in live cells and organisms.[19][]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fvs.com.py [fvs.com.py]

- 4. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. purepeg.com [purepeg.com]

- 9. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 CAS#: 2107273-38-9 [amp.chemicalbook.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 12. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. interchim.fr [interchim.fr]

- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Azide-PEG-Cy3 Fluorophore: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of the Azide-PEG-Cy3 fluorophore, a versatile tool for researchers, scientists, and drug development professionals. We will delve into its core properties, explore its primary applications in bioconjugation, and provide detailed experimental protocols with insights into the rationale behind key procedural steps.

Introduction: The Power of Bioorthogonal Chemistry and Fluorescent Labeling

In the intricate landscape of biological research and drug development, the ability to specifically label and visualize biomolecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, refers to a class of reactions that are highly efficient, selective, and biocompatible.[1] Among these, the azide-alkyne cycloaddition has emerged as a powerful tool for bioconjugation.[2] The Azide-PEG-Cy3 fluorophore is a key reagent in this domain, combining the specificity of click chemistry with the sensitive detection capabilities of fluorescence.

This molecule incorporates three key functional components:

-

An Azide Group (-N3): This moiety serves as a "handle" for click chemistry reactions, allowing for covalent attachment to molecules containing an alkyne group.[3]

-

A Polyethylene Glycol (PEG) Linker: The PEG spacer enhances the water solubility of the fluorophore, reduces steric hindrance, and minimizes non-specific binding, thereby improving its biocompatibility.[4][5]

-

A Cyanine 3 (Cy3) Fluorophore: Cy3 is a bright and photostable fluorescent dye that emits in the orange-red region of the visible spectrum, making it readily detectable by most fluorescence microscopy systems.[6]

This unique combination of features makes Azide-PEG-Cy3 an invaluable reagent for a wide range of applications, from labeling proteins and nucleic acids to tracking dynamic processes in living cells.[3][7]

Core Properties of Azide-PEG-Cy3

The utility of a fluorophore is defined by its photophysical properties. Understanding these characteristics is crucial for designing and troubleshooting fluorescence-based experiments.

| Property | Value | Significance for Experimental Design |

| Maximum Excitation Wavelength (λex) | ~555 nm[4][8][9] | Dictates the optimal laser line or filter set for exciting the fluorophore. |

| Maximum Emission Wavelength (λem) | ~570 nm[4][8][9] | Determines the appropriate emission filter for detecting the fluorescence signal. |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[4][8][9] | A measure of how strongly the molecule absorbs light at its excitation maximum. A high value indicates a bright fluorophore. |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31[8][10] | Represents the efficiency of converting absorbed light into emitted fluorescence. A higher value signifies a more efficient and brighter fluorophore. |

| Solubility | Soluble in water, DMSO, and DMF[4] | The PEG linker enhances aqueous solubility, which is advantageous for biological applications. Stock solutions are often prepared in organic solvents. |

| pH Sensitivity | Fluorescence is largely pH-insensitive in the range of 4 to 10.[11] | Provides experimental flexibility across a broad range of buffer conditions. |

The Chemistry of Bioconjugation: Click Reactions

Azide-PEG-Cy3 is primarily utilized in two types of azide-alkyne cycloaddition reactions, collectively known as "click chemistry." The choice between these methods often depends on the experimental system, particularly whether the reaction is performed in vitro or in living cells.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and efficient method for conjugating azides and terminal alkynes.[1] It involves the use of a copper(I) catalyst, which significantly accelerates the reaction rate.[12][13]

Mechanism: The reaction proceeds through a 1,3-dipolar cycloaddition between the azide and a terminal alkyne, catalyzed by a Cu(I) species.[13] This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules.[14]

CuAAC Reaction Scheme

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells.[15] SPAAC provides a copper-free alternative, making it ideal for in vivo labeling applications.[14] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with azides.[3][16]

Mechanism: The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[14] The azide reacts with the strained alkyne in a concerted [3+2] cycloaddition to form a stable triazole linkage.[17]

SPAAC Reaction Scheme

Experimental Protocols for Biomolecule Labeling

The following protocols provide a general framework for labeling biomolecules with Azide-PEG-Cy3. It is important to optimize the reaction conditions for each specific application.

General Workflow for Biomolecule Labeling

General Labeling Workflow

Protocol for CuAAC Labeling of Proteins

This protocol is a starting point for labeling a protein that has been modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-Cy3

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 250 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Azide-PEG-Cy3 Stock Solution: Dissolve Azide-PEG-Cy3 in anhydrous DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (e.g., to a final concentration of 1-10 µM)

-

Azide-PEG-Cy3 (e.g., 3-5 molar excess over the protein)

-

THPTA (to a final concentration of 250 µM)

-

Copper(II) sulfate (to a final concentration of 50 µM)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 2.5 mM. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Remove the excess unreacted dye and catalyst using a desalting column or dialysis.[18] The choice of method depends on the sample volume and the molecular weight of the protein.

-

Analysis: Confirm the labeling efficiency by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Cy3). The degree of labeling can be calculated using the Beer-Lambert law.

Protocol for SPAAC Labeling in Live Cells

This protocol describes a general method for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized Cy3 probe. A similar principle applies when using Azide-PEG-Cy3 to label cells containing a strained alkyne.

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz)

-

Azide-PEG-Cy3

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Prepare the Labeling Solution: Dilute the Azide-PEG-Cy3 stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically 10-25 µM).

-

Cell Preparation: Wash the azide-labeled cells twice with ice-cold PBS to remove any residual medium.

-

Labeling: Add the Azide-PEG-Cy3 labeling solution to the cells and incubate for 15-30 minutes at 37°C or 4°C, protected from light. Incubation at 4°C can help to minimize endocytosis of the labeling reagents.[19]

-

Washing: Aspirate the labeling solution and wash the cells three times with ice-cold, complete culture medium to remove any unreacted probe.

-

Imaging: Add fresh, pre-warmed complete culture medium to the cells and image immediately using a fluorescence microscope equipped with appropriate filters for Cy3.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Fluorescence Signal | Inefficient click reaction. | Ensure the freshness and correct concentrations of all reagents, especially the sodium ascorbate for CuAAC. Optimize the stoichiometry of the azide and alkyne.[20] |

| Copper toxicity in live cells (CuAAC). | Use a copper-chelating ligand like THPTA or consider using a copper-free SPAAC reaction.[20] | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification of the conjugate using an appropriate method like size-exclusion chromatography or dialysis.[18] |

| Rapid Photobleaching | High excitation light intensity or prolonged exposure. | Reduce the laser power or lamp intensity and minimize the exposure time. Use an antifade mounting medium for fixed samples.[20] |

| Suboptimal buffer conditions. | Ensure the pH of the imaging buffer is within the optimal range for Cy3 fluorescence (pH 7-9).[5] |

Conclusion

The Azide-PEG-Cy3 fluorophore is a powerful and versatile reagent that bridges the worlds of bioorthogonal chemistry and fluorescence imaging. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables researchers to label and visualize a wide array of biomolecules with high precision. By understanding the core properties of this fluorophore and following optimized experimental protocols, scientists and drug development professionals can unlock new insights into complex biological processes.

References

- Merck Millipore. (n.d.). What is Click Chemistry? An Introduction.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- AAT Bioquest. (2024, April 10). What is the mechanism of click chemistry?.

- MedchemExpress. (n.d.). Cy3-PEG3-Azide.

- BenchChem. (2025). Application Notes and Protocols for Labeling Cells with Cy3-PEG8-Alkyne.

- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).

- MedchemExpress. (n.d.). Cy3-PEG-N3 (MW 2000).

- BroadPharm. (n.d.). N-hydroxypropyl-N'-(azide-PEG3)-Cy3.

- Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA.

- BenchChem. (2025). Technical Support Center: Cy3-PEG8-Alkyne Photobleaching Prevention.

- Vector Labs. (n.d.). Cy3 Azide.

- BroadPharm. (n.d.). Cy3 Azide, 1167421-28-4.

- Jena Bioscience. (n.d.). Cy3-Azide, Azide-containing Fluorescent Dyes.

- BenchChem. (2025). removing unreacted N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 post-labeling.

- BenchChem. (2025). Technical Support Center: Improving the Stability of Cy3-PEG8-Alkyne Labeled Conjugates.

- Alfa Chemistry. (n.d.). A Comprehensive Guide to Cyanine 3: Properties, Binding Mechanisms, and Applications.

- AAT Bioquest. (n.d.). Cyanine 3 azide [equivalent to Cy3® azide].

- Expedeon. (n.d.). Bioconjugation application notes.

- BenchChem. (2025). An In-depth Technical Guide to the Spectral Properties and Quantum Yield of DBCO-Cy3.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 9. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. Cyanine 3 azide [equivalent to Cy3® azide] | AAT Bioquest [aatbio.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 14. What is Click Chemistry? An Introduction [merckmillipore.com]

- 15. Bioconjugation application notes [bionordika.fi]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 excitation and emission spectra

An In-Depth Technical Guide to the Photophysical and Application Properties of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3

Abstract

This technical guide provides a comprehensive analysis of the specialized fluorescent probe, this compound. This molecule is engineered for advanced bioconjugation and fluorescence applications, combining the well-established photophysics of the Cyanine-3 (Cy3) core with strategic modifications to enhance performance and utility. We will dissect the role of each component—the N-methylated cyanine core, the dual polyethylene glycol (PEG) linkers, and the terminal azide group—to predict the probe's spectral characteristics, quantum yield, and application-specific behavior. This document serves as a resource for researchers, chemists, and drug development professionals, offering both foundational scientific principles and actionable experimental protocols.

Deconstructing the Architecture: From Core Fluorophore to Functional Probe

The subject of this guide is a highly modified cyanine dye designed for specificity and performance. Its structure can be broken down into four key functional domains:

-

The Cy3 Core: The central light-emitting engine of the probe. Cy3 is a member of the cyanine dye family, known for its brightness and utility in the yellow-orange region of the visible spectrum.

-

N-methyl & N'-methyl Modifications: Methyl groups are affixed to the indole nitrogens of the Cy3 core. This is a deliberate structural alteration intended to influence the dye's photostability and quantum yield.

-

Dual PEG4 Linkers: The Cy3 core is flanked by two distinct tetra-polyethylene glycol chains. One is a methoxy-terminated (m-PEG4) chain, providing steric shielding and solubility. The other is an azide-terminated (azide-PEG4) chain, which serves as a highly specific reactive handle for bioconjugation.

-

The Azide (N₃) Terminus: This functional group is the gateway for covalently attaching the probe to other molecules via "click chemistry," one of the most efficient and bio-orthogonal conjugation reactions available.

This sophisticated design moves beyond a simple fluorophore, creating an integrated system for targeted, high-performance biological labeling.

Figure 1: Logical diagram showing the relationship between the molecular components of the probe and their resulting functional advantages.

The Photophysical Heart: The Cy3 Core

The foundation of the probe's utility is the Cy3 dye. Cyanine dyes are characterized by two heterocyclic nitrogen-containing groups joined by a polymethine bridge. The length of this bridge is a primary determinant of the dye's absorption and emission wavelengths.

Cy3 exhibits a strong absorption peak in the green region of the spectrum and emits in the yellow-orange region, making it compatible with common laser lines (e.g., 532 nm or 555 nm) and filter sets (e.g., TRITC/Cy3).[1][2] Its fluorescence is notably stable across a broad physiological pH range of 4 to 10.[2][3]

The spectral properties of Cy3 can be influenced by its local environment. For instance, interactions with the nucleobases of DNA, particularly purines, can lead to an enhancement of fluorescence.[4][5] This occurs because such interactions can sterically hinder the rotation of the polymethine chain, a primary pathway for non-radiative energy decay (a process known as photoisomerization).[6] By suppressing this non-radiative pathway, the probability of fluorescent emission increases.

Engineering for Performance: The Role of Key Modifications

The performance of the core Cy3 dye is significantly augmented by the specific chemical modifications in the probe's design.

N-methyl-N'-methyl Groups: Enhancing Intrinsic Brightness

A key non-radiative decay pathway for cyanine dyes is trans-cis isomerization around the double bonds in the polymethine chain. The introduction of methyl groups onto the indole nitrogens of the Cy3 core provides steric hindrance. This physical barrier restricts the rotational freedom of the dye's backbone. By suppressing this motion, the energy from the excited state is less likely to be dissipated as heat and more likely to be released as a photon, thereby enhancing the fluorescence quantum yield and overall photostability.[7]

Dual PEG4 Linkers: Ensuring Biocompatibility and Function

The inclusion of polyethylene glycol (PEG) linkers is a critical design choice that addresses several challenges associated with using fluorescent dyes in biological systems.

-

Preventing Aggregation and Self-Quenching: Cyanine dyes have a tendency to stack and form non-fluorescent aggregates in aqueous solutions. The hydrophilic PEG chains act as spacers, preventing the dye molecules from getting close enough to interact and quench one another.[8]

-

Improving Aqueous Solubility: The PEG linkers significantly increase the hydrophilicity of the overall molecule, ensuring its solubility in biological buffers without the need for organic co-solvents.

-

Reducing Non-Specific Binding: PEG is well-known for its ability to create a "stealth" effect, reducing non-specific adsorption of the probe to proteins and cell surfaces.[8][9] This leads to a lower background signal and a higher signal-to-noise ratio in imaging and detection experiments. The local microenvironment created by PEG can also contribute to enhanced fluorescence emission.[10]

Azide Terminus: A Gateway for Precision Bioconjugation

The terminal azide group makes this probe a powerful tool for bioconjugation using "click chemistry." Specifically, it is designed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted (copper-free) reaction.[3][11] This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological functional groups.[12] This allows for the precise and stable covalent attachment of the fluorescent probe to any protein, nucleic acid, or small molecule that has been modified to contain an alkyne group.

Predicted Photophysical Properties and Data Summary

Based on the analysis of its components, the spectral properties of the complete probe are predicted to be very similar to the parent Cy3 dye, but with enhanced performance characteristics.

| Property | Predicted Value / Characteristic | Rationale |

| Excitation Maximum (λex) | ~555 nm | Dominated by the core Cy3 chromophore.[1][13] |

| Emission Maximum (λem) | ~570 nm | Dominated by the core Cy3 chromophore.[1][13] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | A characteristic of the Cy3 dye core.[2][13] |

| Quantum Yield (ΦF) | Enhanced (relative to standard Cy3) | N-methylation and PEG shielding reduce non-radiative decay pathways.[7][8] |

| Photostability | Enhanced (relative to standard Cy3) | Steric hindrance from N-methylation limits photoisomerization.[7] |

| Solubility | High in aqueous buffers | Conferred by hydrophilic PEG4 linkers.[9] |

| Reactivity | Specific for alkyne groups | Mediated by the terminal azide for click chemistry.[3][12] |

Experimental Protocols for Characterization and Application

To validate the predicted properties and utilize the probe effectively, the following experimental protocols are recommended.

Protocol 1: Spectroscopic Characterization

This protocol provides a self-validating workflow for determining the precise spectral properties of the probe.

Objective: To measure the absorbance, excitation, and emission spectra of the probe.

Materials:

-

This compound probe

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of the probe in DMSO. Protect from light.

-

Working Solution Preparation: Dilute the stock solution in PBS to a final concentration of ~1-5 µM. The final absorbance at the λmax should be between 0.02 and 0.05 to avoid inner filter effects in fluorescence measurements.

-

Absorbance Spectrum:

-

Use PBS as a blank to zero the spectrophotometer.

-

Scan the absorbance of the working solution from 300 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λabs). This should be near 555 nm.

-

-

Emission Spectrum:

-

Place the working solution in the spectrofluorometer.

-

Set the excitation wavelength to the observed λabs (e.g., 555 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm).

-

Scan the emission from 560 nm to 700 nm.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the observed λem (e.g., 570 nm).

-

Scan the excitation wavelength from 450 nm to 565 nm.

-

The resulting spectrum should have a peak that closely matches the absorbance spectrum, confirming the identity of the absorbing species.

-

Protocol 2: Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the conjugation of the azide-functionalized probe to an alkyne-modified protein.

Figure 2: Experimental workflow for the bioconjugation of the azide-probe to an alkyne-modified protein using CuAAC.

Conclusion

The this compound probe represents a significant advancement over simple fluorescent labels. It is an intelligently designed molecular tool where each component serves a distinct purpose: the Cy3 core provides the bright, photostable signal; N-methylation enhances the intrinsic quantum yield; the dual PEG linkers ensure solubility and biocompatibility while preventing quenching; and the terminal azide enables highly specific and efficient covalent attachment to targets of interest. This combination of features makes it an exceptional reagent for demanding applications in cellular imaging, flow cytometry, and the development of targeted diagnostic and therapeutic agents.

References

-

Moore, S. J., Hayden, E. J., & Wuskell, J. P. (2009). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. Molecular Imaging and Biology, 11(4), 216–225. Available at: [Link]

-

Sanborn, J., Harvey, B., & Negin, R. (2007). Nucleobase-specific enhancement of Cy3 fluorescence. The Journal of Physical Chemistry B, 111(38), 11267–11274. Available at: [Link]

-

Sýkora, J., Špringer, T., & Benda, L. (2016). Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. PLoS ONE, 11(2), e0149369. Available at: [Link]

-

Chisty, L. T., Hejja, B., & Levitus, M. (2011). Sequence-Dependent Enhancement of Cy3 Fluorescence on DNA. Biophysical Journal, 100(9), 224a. Available at: [Link]

-

Fery-Forgues, S., & Gotor, R. (2019). Locking the GFP Fluorophore to Enhance Its Emission Intensity. Molecules, 24(12), 2235. Available at: [Link]

-

Calvello, M., D'Este, E., & Fruk, L. (2013). Enhanced EGFP Fluorescence Emission in Presence of PEG Aqueous Solutions and PIB. International Journal of Molecular Sciences, 14(6), 12384–12397. Available at: [Link]

-

Ingargiola, A., Weiss, S., & Lerner, E. (2020). Molecular and spectroscopic characterization of green and red cyanine fluorophores from the Alexa Fluor and AF series. bioRxiv. Available at: [Link]

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

-

Rabanel, J. M., Hildgen, P., & Banquy, X. (2014). Assessment of PEG on Polymeric Particles Surface, a Key Step in Drug Carrier Translation. Journal of Controlled Release, 185, 71-87. Available at: [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2023). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. International Journal of Molecular Sciences, 24(14), 11463. Available at: [Link]

-

Dose, C., Niehörster, T., & Gatterdam, V. (2022). Fluorophore multimerization on a PEG backbone as a concept for signal amplification and lifetime modulation. Scientific Reports, 12(1), 8847. Available at: [Link]

-

Jena Bioscience. (n.d.). Azide-containing Fluorescent Dyes. Retrieved from [Link]

-

AxisPharm. (n.d.). Cyanine3 NHS ester. Retrieved from [Link]

-

FvS. (n.d.). Cy3 Wavelength. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized absorption and fluorescence spectra of Cy3 (upper left) and.... Retrieved from [Link]

Sources

- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Nucleobase-specific enhancement of Cy3 fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. interchim.fr [interchim.fr]

- 12. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 13. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Genesis of a "Perfect" Reaction

In the landscape of chemical synthesis, the pursuit of efficiency, reliability, and specificity is a perpetual endeavor. In 2001, a paradigm-shifting concept emerged from the laboratory of K. Barry Sharpless, termed "click chemistry".[1] This philosophy champions a set of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[1] At the forefront of this chemical revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that has profoundly impacted disciplines ranging from medicinal chemistry and drug discovery to materials science and bioconjugation.[1][2]

This guide provides an in-depth exploration of the fundamental principles of CuAAC, offering not just a set of instructions, but a causal understanding of the intricate dance of molecules that defines this powerful reaction. As researchers, scientists, and drug development professionals, a deep comprehension of the "why" behind the "how" is paramount for innovation and troubleshooting.

The Uncatalyzed Reaction: A Tale of Two Isomers

The thermal cycloaddition of an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, is a sluggish process requiring elevated temperatures and often yielding a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[1][3] This lack of regioselectivity and the harsh reaction conditions limit its practical applications, particularly in the context of sensitive biological molecules.

The Copper(I) Catalyst: A Game-Changing Intervention

The seminal, independent discoveries by the groups of Morten Meldal and K. Barry Sharpless in 2002 revealed that the introduction of a copper(I) catalyst dramatically alters the course of the reaction.[1][4] The CuAAC reaction proceeds with an extraordinary rate acceleration, on the order of 107 to 108 compared to the uncatalyzed version, and, crucially, it exhibits exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The elegance of the CuAAC reaction lies in its intricate yet highly efficient catalytic cycle. While the precise nature of the catalytically active species has been a subject of extensive research, a general consensus has emerged regarding the key steps involved.[5][6]

Generation of the Active Catalyst: The Importance of Cu(I)

The catalytically active species is the copper(I) ion.[3][7] However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous media.[8] Therefore, a critical aspect of performing a successful CuAAC reaction is the generation and maintenance of the Cu(I) oxidation state. This is typically achieved in one of two ways:

-

In situ reduction of a Cu(II) salt: The most common and convenient method involves the use of a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent.[3] Sodium ascorbate is the most widely used reducing agent, as it rapidly and efficiently reduces Cu(II) to Cu(I) and scavenges dissolved oxygen, thereby preventing oxidative side reactions.[1][3]

-

Direct use of a Cu(I) salt: Alternatively, a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[8] However, these salts often have limited solubility in common reaction solvents.

Formation of the Copper Acetylide: The First Key Intermediate

The catalytic cycle begins with the reaction between the terminal alkyne and the Cu(I) catalyst to form a copper acetylide intermediate.[1][] The coordination of the alkyne to the copper center increases the acidity of the terminal proton, facilitating its removal by a weak base present in the reaction medium.

The Cycloaddition: A Concerted or Stepwise Path?

The subsequent steps involving the azide have been the subject of considerable mechanistic investigation. While early proposals suggested a monomeric copper species, kinetic studies and DFT calculations have provided strong evidence for the involvement of a dinuclear copper acetylide species in many cases.[1][10]

The currently accepted mechanism often involves the coordination of the azide to one copper center of a dinuclear copper acetylide. This is followed by a nucleophilic attack of the internal nitrogen of the azide onto the alkyne carbon, leading to the formation of a six-membered copper-containing intermediate.[3] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the active catalyst, allowing the cycle to continue.

The Role of Ligands: Enhancing Stability and Accelerating the Reaction

While the CuAAC reaction can proceed without a ligand, the addition of a suitable ligand can significantly enhance its efficiency, particularly in biological applications.[11] Ligands play a crucial dual role:

-

Stabilization of the Cu(I) oxidation state: Ligands coordinate to the copper(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst.[7]

-

Acceleration of the reaction rate: By modulating the electronic properties of the copper center, ligands can accelerate the key steps in the catalytic cycle.

Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are among the most commonly used ligands for CuAAC.[1][12]

Optimizing the Reaction: A Guide to Experimental Parameters

The success of a CuAAC reaction hinges on the careful selection and control of several key experimental parameters.

| Parameter | Recommended Conditions & Rationale |

| Copper Source | CuSO₄ (with Sodium Ascorbate): Most common and convenient for in situ generation of Cu(I).[3] CuI or CuBr: Can be used directly but may have solubility issues.[8] |

| Reducing Agent | Sodium Ascorbate: Typically used in 3-10 fold excess relative to the Cu(II) salt to ensure complete reduction and to scavenge oxygen.[7] |

| Ligand | TBTA or THPTA: Often used in a 1:1 to 5:1 ratio with the copper catalyst to stabilize Cu(I) and accelerate the reaction.[11][13] |

| Solvent | Highly versatile. Can be performed in a wide range of solvents including water, t-BuOH/H₂O mixtures, DMSO, DMF, and THF.[14] The choice of solvent is often dictated by the solubility of the reactants. |

| Temperature | Typically performed at room temperature.[3] Modest heating can sometimes be beneficial, especially if catalyst sequestration is an issue.[15] |

| pH | The reaction is tolerant of a wide pH range, typically between 4 and 12.[3] |

A Standardized Protocol for a Model CuAAC Reaction

This protocol describes a general procedure for the CuAAC reaction between benzyl azide and phenylacetylene.

Materials

-

Benzyl azide (1.0 mmol)

-

Phenylacetylene (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 mmol, 5 mol%)

-

Solvent (e.g., 1:1 mixture of t-BuOH and water, 10 mL)

Procedure

-

Reagent Preparation: In a suitable reaction vessel, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in the chosen solvent (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a premix of the catalyst by dissolving CuSO₄·5H₂O (0.05 mmol) and THPTA (0.05 mmol) in a small amount of water.

-

Initiation of the Reaction: To the solution of the azide and alkyne, add the aqueous solution of sodium ascorbate (0.1 mmol).

-

Addition of Catalyst: Add the premixed catalyst solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| No or low conversion | Inactive catalyst (Cu(II) present) | Ensure sufficient reducing agent is used. Prepare fresh solutions. |

| Catalyst poisoning (e.g., by thiols) | Use a ligand to protect the copper catalyst.[1] | |

| Poor solubility of reactants | Choose a more appropriate solvent or solvent mixture. | |

| Formation of side products | Oxidative homocoupling of the alkyne | Ensure anaerobic conditions or use an excess of reducing agent.[1] |

The Future of CuAAC: Expanding the Horizons of "Click" Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool in the modern chemist's arsenal. Its reliability, efficiency, and biocompatibility have enabled the synthesis of complex molecular architectures and bioconjugates that were previously inaccessible. As research continues to unravel the finer mechanistic details and develop new and improved catalytic systems, the scope and utility of the CuAAC reaction are poised to expand even further, driving innovation in drug discovery, diagnostics, and materials science for years to come.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][3][5]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216. [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules in living systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. [Link]

-

Wikipedia. (2023, November 29). Azide-alkyne Huisgen cycloaddition. [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

-

Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

-

Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). [Link]

-

Click Chemistry Protocols. (n.d.). [Link]

-

ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. [Link]

-

National Institutes of Health. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

-

ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

-

ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioclone.net [bioclone.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jenabioscience.com [jenabioscience.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cy3 Probes

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview and practical insights into the application of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cy3 fluorescent probes. This document offers full editorial control to present the information in a logical and scientifically rigorous manner, emphasizing not just the "how" but the "why" behind experimental choices.

Part 1: The Core Principles of SPAAC Bioorthogonal Chemistry

At the forefront of bioconjugation techniques, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool for covalently labeling biomolecules in complex biological systems.[1] Its key advantage lies in its bioorthogonality; the reacting partners, a cyclooctyne and an azide, are abiotic and do not interfere with native cellular processes.[2] This allows for the precise and specific attachment of probes, such as the widely used Cy3 fluorophore, to proteins, nucleic acids, and glycans in their native environment.[3][4]

The driving force behind this reaction is the significant ring strain of the cyclooctyne.[5] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[4][5] This catalyst-free nature is a significant advantage over the traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC the preferred method for live-cell imaging and in vivo applications.[4][6]

The reaction between a cyclooctyne (in this guide, we will focus on the commonly used dibenzocyclooctyne, DBCO) and a Cy3-azide probe results in the formation of a stable triazole linkage, covalently attaching the bright, orange-fluorescent Cy3 dye to the target biomolecule.

Caption: The reaction mechanism of SPAAC with a DBCO-functionalized biomolecule and a Cy3-azide probe.

Part 2: A Practical Guide to SPAAC-Cy3 Labeling

This section provides detailed, step-by-step methodologies for key SPAAC experiments with Cy3 probes. The protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Essential Reagents and Their Properties

A successful SPAAC experiment begins with high-quality reagents. The choice of cyclooctyne and the properties of the Cy3-azide probe are critical.

| Reagent | Key Characteristics | Supplier Examples |

| Cyclooctynes (e.g., DBCO, BCN) | High strain energy for rapid reaction kinetics. Stability in aqueous buffers. Functional groups for attachment to biomolecules (e.g., NHS ester, maleimide).[7][8] | Commercially available from various suppliers. |

| Cy3-Azide | Bright orange fluorescence (Ex/Em: ~550/570 nm).[9] Water-soluble and pH-insensitive in the physiological range.[7] High purity is crucial to minimize background. | Vector Labs, Jena Bioscience, AAT Bioquest |

Table 1: Key Reagents for SPAAC-Cy3 Labeling.

Protocol 1: Labeling of an Azide-Modified Protein with DBCO-Cy3

This protocol describes the labeling of a protein that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-Cy3 (or other cyclooctyne-Cy3 conjugate)

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Dissolve DBCO-Cy3 in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

Ensure the azide-modified protein is at a known concentration.

-

-

SPAAC Reaction:

-

Add a 2-5 fold molar excess of the DBCO-Cy3 stock solution to the azide-modified protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light. The reaction time may need optimization depending on the protein and the specific cyclooctyne used.

-

-

Purification:

-

Remove unreacted DBCO-Cy3 using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS. This step is critical to reduce background fluorescence.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and Cy3.

-

Caption: A streamlined workflow for labeling azide-modified proteins with DBCO-Cy3.

Protocol 2: Live-Cell Surface Labeling of Azido-Glycans

This protocol details the labeling of cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)

-

DBCO-Cy3

-

Live-cell imaging buffer (e.g., PBS with 1% BSA)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azide-modified sugar analog (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.[5]

-

-

Cell Preparation:

-

Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar.

-

-

SPAAC Labeling:

-

Dilute the DBCO-Cy3 stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove unbound DBCO-Cy3.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy3.

-

Part 3: Optimization, Troubleshooting, and Advanced Applications

Optimizing Your SPAAC-Cy3 Reaction

Several factors can be adjusted to optimize the efficiency and specificity of your labeling.

| Parameter | Recommendation | Rationale |

| Molar Ratio | 2-10 fold molar excess of the Cy3-probe. | Drives the reaction to completion. Higher excess may be needed for dilute samples. |

| Reaction Time | 1-12 hours. | Dependent on the kinetics of the specific cyclooctyne and the concentration of reactants.[7] |

| Temperature | Room temperature or 37°C. | Higher temperatures can increase the reaction rate, but may affect the stability of the biomolecule.[3] |

| pH | 7.0 - 8.5. | SPAAC is generally insensitive to pH in this range, but ensure it is optimal for your biomolecule's stability.[10] |

Table 2: Key Parameters for Optimizing SPAAC-Cy3 Reactions.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete incorporation of the azide/alkyne handle. Low concentration of reactants. Short reaction time. | Optimize metabolic labeling/functionalization step. Increase the concentration of reactants or the molar excess of the probe. Increase the incubation time. |

| High Background Fluorescence | Non-specific binding of the Cy3 probe. Incomplete removal of unreacted probe. Impure reagents. | Include a blocking step (e.g., with BSA).[11] Ensure thorough purification after the reaction. Use high-purity, freshly prepared reagents. |

| Protein Aggregation | High concentration of organic solvent (e.g., DMSO). | Keep the final DMSO concentration below 10% (v/v). |

Table 3: Troubleshooting Guide for SPAAC-Cy3 Labeling.

Advanced Applications

The versatility of SPAAC with Cy3 probes extends to a wide array of applications, including:

-

Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions by using Cy3 as a FRET acceptor.

-

Super-Resolution Microscopy: The bright and photostable nature of Cy3 makes it suitable for advanced imaging techniques.

-

In Vivo Imaging: The bioorthogonality of SPAAC allows for the tracking of biomolecules in living organisms.[4]

-

Drug Development: Attaching Cy3 to drug candidates to study their localization and mechanism of action.

Conclusion

Strain-promoted alkyne-azide cycloaddition with Cy3 probes represents a robust and versatile platform for the fluorescent labeling of biomolecules. By understanding the core principles, following validated protocols, and systematically optimizing reaction conditions, researchers can confidently apply this powerful technology to a wide range of biological questions. The insights and methodologies provided in this guide are intended to empower scientists to achieve reliable and reproducible results in their research and development endeavors.

References

-

Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Cy3 Protein Labeling Kit. (n.d.). Jena Bioscience. Retrieved January 10, 2026, from [Link]

-

(PDF) Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

DBCO reagents for « Click Chemistry ». (n.d.). Interchim. Retrieved January 10, 2026, from [Link]

-

(PDF) Click chemistry for labeling and detection of biomolecules. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

A Comparative Study of Bioorthogonal Reactions with Azides. (n.d.). ACS Chemical Biology. Retrieved January 10, 2026, from [Link]

-

Protein Cy3 Labeling Kit (#BN01054). (n.d.). Assay Genie. Retrieved January 10, 2026, from [Link]

-

a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-